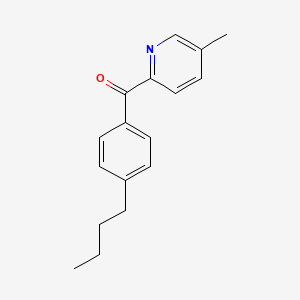

2-(4-Butylbenzoyl)-5-methylpyridine

Description

2-(4-Butylbenzoyl)-5-methylpyridine is a pyridine derivative featuring a 4-butylbenzoyl substituent at the 2-position and a methyl group at the 5-position of the pyridine ring. The 4-butylbenzoyl group introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and coordination behavior. Such compounds are typically used in materials science (e.g., OLEDs, photocatalysts) or as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

(4-butylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-5-14-7-9-15(10-8-14)17(19)16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXIZQUHWMGPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylbenzoyl)-5-methylpyridine typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butylbenzoyl chloride with 5-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylbenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Butylbenzoyl)-5-methylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism of action of 2-(4-Butylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Butylbenzoyl)-5-methylpyridine, highlighting differences in substituents, molecular properties, and applications:

Key Comparisons

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (e.g., Fluorine) : Fluorinated derivatives (e.g., 2-(2,4-Difluorophenyl)-5-methylpyridine) exhibit enhanced electronic properties, making them suitable for optoelectronic applications like OLEDs and DSSCs. The fluorine atoms reduce electron density, improving charge transport in devices .

- Bulky Alkyl Groups (e.g., Butylbenzoyl) : The 4-butylbenzoyl group in the target compound likely increases hydrophobicity and steric hindrance compared to fluorinated analogs. This could reduce solubility in polar solvents but improve stability in organic matrices .

- Reactive Halogens (e.g., Bromomethyl) : The bromine atom in 2-(4-(Bromomethyl)phenyl)-5-methylpyridine enables further functionalization (e.g., Suzuki coupling), making it a versatile intermediate in synthetic chemistry .

Thermal and Physical Properties

- Fluorinated pyridines generally have lower molecular weights (e.g., 187.21–205.21 g/mol) and higher purity (>97%) due to their use in high-performance applications .

- Brominated or alkyl-substituted analogs (e.g., 262.15–281.44 g/mol) are bulkier, with higher melting/boiling points, suitable for solid-phase synthesis .

Applications Electronics: Fluorinated pyridines are preferred in OLEDs and DSSCs due to their electron-deficient aromatic systems . Pharmaceuticals: The BOC-protected amino derivative (562074-43-5) highlights the role of pyridines in drug discovery, where protective groups aid in controlled synthesis . Catalysis: The tert-butylsulfanyl group in 2-(tert-Butylsulfanyl)-5-methylpyridine may coordinate metals, though its discontinued status limits current use .

Biological Activity

Overview

2-(4-Butylbenzoyl)-5-methylpyridine is a pyridine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features a butylbenzoyl group at the second position and a methyl group at the fifth position of the pyridine ring, contributing to its unique chemical properties and biological interactions.

- IUPAC Name : (4-butylphenyl)-(5-methylpyridin-2-yl)methanone

- Molecular Formula : C17H19NO

- CAS Number : 1187170-27-9

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents like ethanol and chloroform

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzyme activity, potentially leading to various therapeutic effects. Its mechanism may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby altering their function.

- Receptor Interaction : Modifying receptor activity, which can affect cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as HT-29 (human colon adenocarcinoma). The antiproliferative effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HT-29 | 12.5 | Moderate inhibition |

| MCF-7 (breast cancer) | 15.0 | Moderate inhibition |

| A549 (lung cancer) | 10.0 | Strong inhibition |

Case Studies

- Anticancer Study : A study conducted on various bispyridinium compounds included this compound, revealing promising antiproliferative activities against HT-29 cells. The study highlighted the compound's potential as a lead molecule for further development in cancer therapy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity and potential as an alternative treatment option in antibiotic-resistant infections .

Research Findings

Recent findings indicate that modifications in the structure of pyridine derivatives can significantly enhance their biological activities. For instance, variations in substituents on the pyridine ring can lead to improved potency against specific biological targets.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that the compound has favorable interactions with acetylcholinesterase (AChE), indicating potential applications in neurodegenerative disease treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.